molecular formula C22H24N4O4S B11129215 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-N-[2-(pyridin-4-yl)ethyl]-1H-pyrazole-5-carboxamide

1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-N-[2-(pyridin-4-yl)ethyl]-1H-pyrazole-5-carboxamide

Cat. No.: B11129215
M. Wt: 440.5 g/mol
InChI Key: BQHWVPQBFCYESY-UHFFFAOYSA-N
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Description

1-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-(4-METHOXYPHENYL)-N-[2-(PYRIDIN-4-YL)ETHYL]-1H-PYRAZOLE-5-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole carboxamides. Compounds in this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-(4-METHOXYPHENYL)-N-[2-(PYRIDIN-4-YL)ETHYL]-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials may include thiolane derivatives, methoxyphenyl compounds, pyridine derivatives, and pyrazole carboxylic acids. Common synthetic routes may involve:

    Condensation reactions: Combining the thiolane and methoxyphenyl derivatives under acidic or basic conditions.

    Cyclization reactions: Forming the pyrazole ring through cyclization of appropriate intermediates.

    Amidation reactions: Introducing the carboxamide group through reactions with amines or amides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes for large-scale production. This may include:

    Catalysis: Using catalysts to increase reaction efficiency and yield.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-(4-METHOXYPHENYL)-N-[2-(PYRIDIN-4-YL)ETHYL]-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions may target the carbonyl groups or the pyrazole ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or the pyrazole moiety.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens, alkylating agents, or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups to the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological targets such as enzymes or receptors.

    Medicine: Investigating its potential as a therapeutic agent for diseases.

    Industry: Exploring its use in materials science or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-(4-METHOXYPHENYL)-N-[2-(PYRIDIN-4-YL)ETHYL]-1H-PYRAZOLE-5-CARBOXAMIDE would depend on its specific interactions with molecular targets. Potential mechanisms may include:

    Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor modulation: Interacting with receptors to modulate their activity.

    Signal transduction pathways: Affecting cellular signaling pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-(4-HYDROXYPHENYL)-N-[2-(PYRIDIN-4-YL)ETHYL]-1H-PYRAZOLE-5-CARBOXAMIDE
  • 1-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-(4-METHOXYPHENYL)-N-[2-(PYRIDIN-3-YL)ETHYL]-1H-PYRAZOLE-5-CARBOXAMIDE

Uniqueness

1-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-(4-METHOXYPHENYL)-N-[2-(PYRIDIN-4-YL)ETHYL]-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C22H24N4O4S

Molecular Weight

440.5 g/mol

IUPAC Name

2-(1,1-dioxothiolan-3-yl)-5-(4-methoxyphenyl)-N-(2-pyridin-4-ylethyl)pyrazole-3-carboxamide

InChI

InChI=1S/C22H24N4O4S/c1-30-19-4-2-17(3-5-19)20-14-21(26(25-20)18-9-13-31(28,29)15-18)22(27)24-12-8-16-6-10-23-11-7-16/h2-7,10-11,14,18H,8-9,12-13,15H2,1H3,(H,24,27)

InChI Key

BQHWVPQBFCYESY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=C2)C(=O)NCCC3=CC=NC=C3)C4CCS(=O)(=O)C4

Origin of Product

United States

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